molecular formula C26H22FN3O2 B2595923 N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide CAS No. 2185590-71-8

N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide

Cat. No.: B2595923
CAS No.: 2185590-71-8
M. Wt: 427.479
InChI Key: BFZNBIOBIKLVAQ-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is a synthetic organic compound of significant interest in pharmaceutical and biological research. Its molecular structure incorporates a 3,3'-bipyridine moiety, a scaffold recognized in coordination chemistry for forming stable complexes with various transition metals . This characteristic suggests potential utility in developing diagnostic agents or catalysts. The compound's structure is rationally designed, featuring a fluorinated aromatic system; similar fluorophenoxy groups are present in compounds investigated as Selective Androgen Receptor Modulators (SARMs) for hormonal therapy and as potent antagonists for targets like TRPM8, a ion channel relevant in migraine pathophysiology . Furthermore, the amide functional group is a prevalent pharmacophore, often associated with enhanced biological activity and stability in drug-like molecules . This combination of features makes this bipyridine-propanamide derivative a valuable reagent for probing biological mechanisms, screening for new therapeutic agents, and synthesizing more complex molecular entities. Research applications may include the study of enzyme inhibition, given that related metal complexes have demonstrated potent inhibitory effects on enzymes such as lipase, acetylcholinesterase, and butyrylcholinesterase , as well as investigations into antibacterial properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c27-23-7-9-24(10-8-23)32-25-5-1-3-19(14-25)6-11-26(31)30-16-20-13-22(18-29-15-20)21-4-2-12-28-17-21/h1-5,7-10,12-15,17-18H,6,11,16H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZNBIOBIKLVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves multiple steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 3-bromopyridine with 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Attachment of the Fluorophenoxyphenyl Group: The 4-fluorophenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with 3-bromophenylboronic acid in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the bipyridine intermediate with the fluorophenoxyphenyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, which can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The bipyridine moiety can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: The compound can be used in the design of organic semiconductors and other advanced materials due to its conjugated system.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to the presence of the bipyridine moiety, which can coordinate with metal ions and exhibit fluorescence.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide would depend on its specific application. In drug development, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, potentially affecting metalloproteins or acting as a chelating agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide
  • Structure: Differs by substitution of the 3-(4-fluorophenoxy)phenyl group with a 5-bromo-2-methoxyphenyl group.
  • Impact: The bromine atom increases molecular weight (Br: ~80 Da) and may enhance lipophilicity (logP) compared to fluorine.
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Structure: Replaces the bipyridinylmethyl group with a benzothiazole ring and substitutes the fluorophenoxy group with a 3-chlorophenyl moiety.
  • Chlorine’s electronegativity and steric bulk may alter target selectivity compared to fluorine .
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide
  • Structure: Features a sulfonamide group and a 4-hydroxyphenyl substituent instead of fluorophenoxy.
  • Impact :
    • Sulfonamide groups enhance solubility and are common in carbonic anhydrase inhibitors.
    • The hydroxyl group introduces hydrogen-bonding capacity but may reduce cell permeability .

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